1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole
Overview
Description
1-(Trifluoroacetyl)-2,5-dihydro-1H-pyrrole is an organic compound characterized by the presence of a trifluoroacetyl group attached to a dihydropyrrole ring
Scientific Research Applications
1-(Trifluoroacetyl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of 2,5-dihydro-1H-pyrrole with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction . The reaction conditions often include maintaining a low temperature to control the reactivity of the trifluoroacetylating agent.
Industrial Production Methods
Industrial production of trifluoroacetyl compounds often involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is scalable and provides a high yield of the desired trifluoroacetyl compound.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoroacetyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while reduction can produce trifluoromethyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simple trifluoroacetyl compound with similar reactivity.
Trifluoroacetyl chloride: Used in similar synthetic applications but is more reactive.
Trifluoroacetic anhydride: Another trifluoroacetylating agent with similar properties.
Uniqueness
1-(Trifluoroacetyl)-2,5-dihydro-1H-pyrrole is unique due to the presence of both the trifluoroacetyl group and the dihydropyrrole ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPMSXOYNPRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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